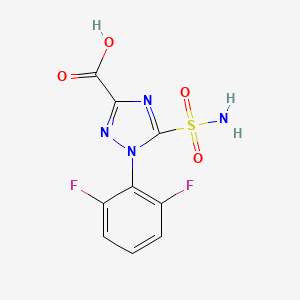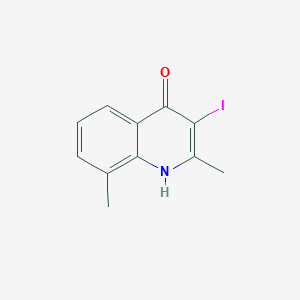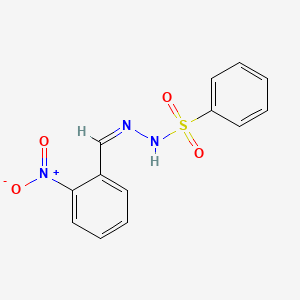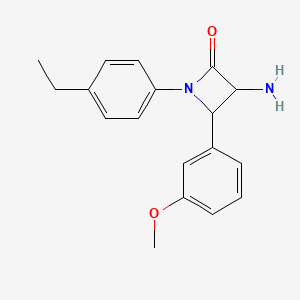![molecular formula C8H7IN4O2 B11831148 Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11831148.png)
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and amino groups in the structure makes this compound particularly interesting for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor with an iodine source. For example, the reaction of 2-amino-3-cyano-4-iodopyrazole with methyl acetoacetate under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce nitro derivatives.
科学的研究の応用
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It has been used as a probe to study enzyme mechanisms and protein interactions.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in binding to target proteins and enzymes. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Iodinated Heterocycles: Compounds like 6-iodo-2-aminopyrimidine and 5-iodo-1H-pyrazole exhibit similar reactivity due to the presence of iodine.
Uniqueness
Methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the combination of its structural features, including the iodine atom, amino group, and carboxylate ester. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H7IN4O2 |
|---|---|
分子量 |
318.07 g/mol |
IUPAC名 |
methyl 2-amino-6-iodopyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C8H7IN4O2/c1-15-8(14)5-6(10)12-13-3-4(9)2-11-7(5)13/h2-3H,1H3,(H2,10,12) |
InChIキー |
QSOFQYUUYWKKFD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2N=CC(=CN2N=C1N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B11831119.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11831125.png)





